molecular formula C9H10N2O2 B13136081 7-Ethoxybenzo[d]isoxazol-3-amine

7-Ethoxybenzo[d]isoxazol-3-amine

Cat. No.: B13136081
M. Wt: 178.19 g/mol
InChI Key: LEWWMCVROWPHOT-UHFFFAOYSA-N
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Description

7-Ethoxybenzo[d]isoxazol-3-amine is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a benzene core, with an ethoxy substituent at the 7-position and an amine group at the 3-position. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, which may enhance metabolic stability and modulate electronic properties compared to halogenated variants. This compound is likely explored for antiviral, antibacterial, or antiproliferative activities, as seen in related isoxazoline derivatives .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

7-ethoxy-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O2/c1-2-12-7-5-3-4-6-8(7)13-11-9(6)10/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

LEWWMCVROWPHOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1ON=C2N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxybenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of different functional groups on the isoxazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Ethoxybenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 7-Ethoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA uptake inhibitor, thereby exerting anticonvulsant effects. The compound’s structure allows it to bind to biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent position and type significantly influence molecular properties and bioactivity. Below is a comparative analysis of 7-Ethoxybenzo[d]isoxazol-3-amine and its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Formula Key Properties
7-Ethoxybenzo[d]isoxazol-3-amine 7-OCH₂CH₃ ~178.2 (estimated) C₉H₁₀N₂O₂ Electron-donating ethoxy group; moderate lipophilicity
5-Fluorobenzo[d]isoxazol-3-amine 5-F 152.13 C₇H₅FN₂O Electronegative F enhances metabolic stability; lower molecular weight
5,7-Dibromobenzo[d]isoxazol-3-amine 5-Br, 7-Br 291.93 C₇H₄Br₂N₂O High reactivity in cross-coupling reactions; increased steric hindrance
4-Bromobenzo[d]isoxazol-3-amine 4-Br ~213.0 (estimated) C₇H₅BrN₂O Electron-withdrawing Br may reduce bioavailability; hazardous (skin/eye)
6-Phenylbenzo[d]isoxazol-3-amine 6-C₆H₅ ~211.2 (estimated) C₁₃H₁₀N₂O Bulky phenyl group enhances lipophilicity; potential π-π stacking in binding

Notes:

  • Electron Effects : Ethoxy and methyl groups donate electrons, enhancing resonance stability, while halogens (F, Br, I) withdraw electrons, affecting reactivity and binding .
  • Lipophilicity : Ethoxy and phenyl substituents increase logP values compared to halogens, influencing membrane permeability .

Commercial and Research Relevance

  • Halogenated Derivatives : 5-Fluoro and dibromo compounds are commercially available for drug discovery (e.g., Indagoo, CymitQuimica) but face discontinuation due to synthesis challenges .

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